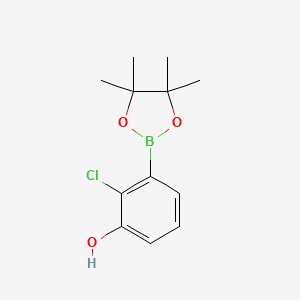
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
説明
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with significant applications in organic synthesis and materials science. This compound features a phenol group substituted with a chloro group and a boronic ester group, making it a versatile reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting phenol with a boronic acid derivative under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process.
Halogenation: The chloro group can be introduced through halogenation reactions, where phenol is treated with chlorine gas in the presence of a suitable catalyst, such as ferric chloride.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes:
Boronic Acid Derivative Synthesis: The boronic acid derivative is synthesized from boronic acid and an appropriate alcohol under controlled conditions.
Phenol Derivative Synthesis: The phenol derivative is prepared by chlorination of phenol using chlorine gas.
Coupling Reaction: The boronic acid derivative and the chlorinated phenol are then coupled using a suitable catalyst, such as palladium, to form the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to benzene derivatives under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Strong Acids: Such as hydrochloric acid for esterification.
Chlorine Gas: For halogenation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Phenols: From nucleophilic substitution reactions.
Quinones and Benzene Derivatives: From oxidation and reduction reactions.
科学的研究の応用
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemical Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological systems and the development of bioactive compounds.
作用機序
The compound exerts its effects through its ability to act as a versatile reagent in various chemical reactions. Its mechanism of action involves:
Boronic Acid Functionality: The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various chemical transformations.
Phenol Group Reactivity: The phenol group can undergo electrophilic substitution reactions, making it a key functional group in organic synthesis.
類似化合物との比較
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A phosphorus-containing analog with similar reactivity.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A pyrimidine derivative with boronic acid functionality.
Uniqueness: 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of phenol and boronic acid functionalities, which allows it to participate in a wide range of chemical reactions that are not possible with other compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in the field of organic chemistry.
特性
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONOXUXQGHBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724914 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151564-17-8 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



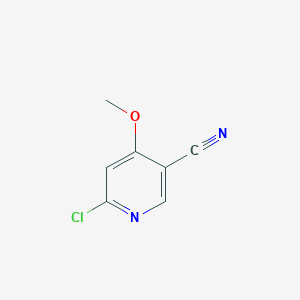
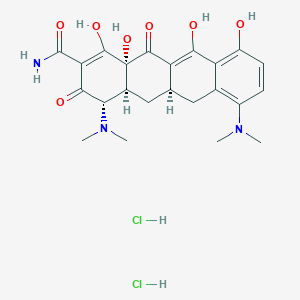

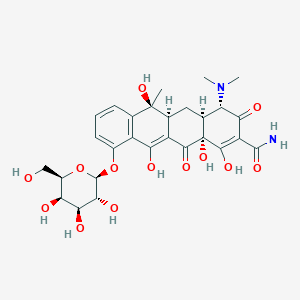

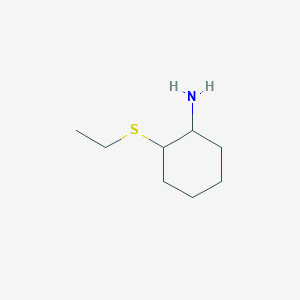


![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)


![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)

